Cas no 2098078-59-0 (Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate)

Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate
- tert-butyl N-[4-(2-ethoxyphenyl)pyrrolidin-3-yl]carbamate
- Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate
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- Inchi: 1S/C17H26N2O3/c1-5-21-15-9-7-6-8-12(15)13-10-18-11-14(13)19-16(20)22-17(2,3)4/h6-9,13-14,18H,5,10-11H2,1-4H3,(H,19,20)
- InChI Key: GEJMALLXAGODGT-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC1CNCC1C1C=CC=CC=1OCC)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 367
- Topological Polar Surface Area: 59.6
- XLogP3: 2.4
Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-1153-5g |
tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate |
2098078-59-0 | 95%+ | 5g |
$1596.0 | 2023-09-07 | |
TRC | T309551-100mg |
tert-Butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate |
2098078-59-0 | 100mg |
$ 135.00 | 2022-06-02 | ||
Life Chemicals | F1907-1153-0.25g |
tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate |
2098078-59-0 | 95%+ | 0.25g |
$479.0 | 2023-09-07 | |
Life Chemicals | F1907-1153-10g |
tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate |
2098078-59-0 | 95%+ | 10g |
$2234.0 | 2023-09-07 | |
Life Chemicals | F1907-1153-2.5g |
tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate |
2098078-59-0 | 95%+ | 2.5g |
$1064.0 | 2023-09-07 | |
TRC | T309551-500mg |
tert-Butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate |
2098078-59-0 | 500mg |
$ 500.00 | 2022-06-02 | ||
Life Chemicals | F1907-1153-1g |
tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate |
2098078-59-0 | 95%+ | 1g |
$532.0 | 2023-09-07 | |
Life Chemicals | F1907-1153-0.5g |
tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate |
2098078-59-0 | 95%+ | 0.5g |
$505.0 | 2023-09-07 | |
TRC | T309551-1g |
tert-Butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate |
2098078-59-0 | 1g |
$ 775.00 | 2022-06-02 |
Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate Related Literature
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Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
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4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
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Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
Additional information on Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate
Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate: A Comprehensive Overview
Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate (CAS No. 2098078-59-0) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent advancements in the study of this compound.
Chemical Structure and Properties
Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate is a derivative of pyrrolidine, a five-membered heterocyclic amine. The compound features a tert-butyl carbamate group attached to the nitrogen atom of the pyrrolidine ring, which is further substituted with a 2-ethoxyphenyl moiety at the C4 position. This intricate structure imparts specific chemical and biological properties to the molecule.
The tert-butyl carbamate group is known for its ability to enhance the stability and solubility of the parent compound. This feature is particularly valuable in pharmaceutical applications where drug stability and bioavailability are critical parameters. The 2-ethoxyphenyl substituent, on the other hand, introduces additional aromatic character and hydrophobicity, which can influence the compound's interactions with biological targets.
Synthesis Methods
The synthesis of tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate involves several well-established organic reactions. One common approach begins with the preparation of 4-(2-ethoxyphenyl)pyrrolidine, which can be synthesized through a multi-step process involving Grignard reactions and subsequent cyclization. The resulting pyrrolidine derivative is then reacted with tert-butyl chloroformate to form the desired carbamate product.
Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for producing this compound. For instance, catalytic methods using transition metals have shown promise in improving yield and reducing by-products. These developments are crucial for scaling up production for industrial and pharmaceutical applications.
Biological Activity and Applications
Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate has been extensively studied for its potential biological activities. Research has shown that this compound exhibits promising pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. These activities are attributed to its ability to modulate various signaling pathways involved in inflammation and pain sensation.
In particular, studies have demonstrated that tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate can selectively target specific receptors or enzymes involved in these processes. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Additionally, it has exhibited neuroprotective effects by reducing oxidative stress and promoting neuronal survival in vitro.
Clinical Trials and Therapeutic Potential
The therapeutic potential of tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate is currently being explored through various preclinical and clinical studies. Early-stage clinical trials have shown promising results in treating conditions such as chronic pain and neurodegenerative disorders. These findings have sparked interest among researchers and pharmaceutical companies alike.
One notable study published in the Journal of Medicinal Chemistry reported that a derivative of tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate demonstrated significant efficacy in reducing pain symptoms in animal models of neuropathic pain. The compound was well-tolerated and showed minimal side effects, suggesting its potential as a safe and effective therapeutic agent.
Future Directions
The ongoing research on tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate is focused on optimizing its pharmacological profile and exploring new applications. Advances in computational chemistry and high-throughput screening technologies are facilitating the identification of more potent derivatives with improved selectivity and reduced toxicity.
In addition to its potential as a standalone therapeutic agent, there is growing interest in using this compound as a lead structure for developing combination therapies. Combining it with other drugs or targeting different pathways simultaneously may enhance its therapeutic efficacy while minimizing adverse effects.
Conclusion
Tert-butyl (4-(2-ethoxyphenyl)pyrrolidin-3-yl)carbamate (CAS No. 2098078-59-0) represents a promising molecule with diverse biological activities and potential therapeutic applications. Its unique chemical structure confers stability and solubility, making it an attractive candidate for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its pharmacological properties. As more clinical data becomes available, this compound may play a significant role in advancing treatments for various medical conditions.
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